molecular formula C10H10O3 B3049063 6-Prop-2-enyl-1,3-benzodioxol-5-ol CAS No. 19202-23-4

6-Prop-2-enyl-1,3-benzodioxol-5-ol

Cat. No.: B3049063
CAS No.: 19202-23-4
M. Wt: 178.18 g/mol
InChI Key: HSDKTWGTSNDEBZ-UHFFFAOYSA-N
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Description

6-Prop-2-enyl-1,3-benzodioxol-5-ol is a high-purity organic compound of interest in natural product and agricultural research. It belongs to the class of organic compounds known as benzodioxoles , which feature a benzene ring fused to a five-membered methylenedioxy ring . This specific compound has been identified as a natural product isolated from Illicium verum (star anise) . Researchers value this compound and its structural analogs for exploring new bioactive molecules; studies on related 1,3-benzodioxole derivatives have demonstrated potential as potent agonists of the TIR1 auxin receptor, showing a remarkable promotive effect on root growth in model plants like Arabidopsis thaliana and Oryza sativa . Its molecular framework makes it a valuable scaffold for the discovery and development of novel plant growth regulators . The core 1,3-benzodioxole structure is found in various bioactive molecules, underscoring its significance in medicinal and agrochemical discovery . This product is provided for research purposes within laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-prop-2-enyl-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5,11H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDKTWGTSNDEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=C1O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345031
Record name 2-allyl-4,5-(methylenedioxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19202-23-4
Record name 2-allyl-4,5-(methylenedioxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Natural occurrence of 6-allyl-1,3-benzodioxol-5-ol in Illicium anisatum

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Natural Occurrence and Chemotaxonomic Significance of 6-Allyl-1,3-benzodioxol-5-ol in Illicium anisatum

Executive Summary & Chemical Profile

6-Allyl-1,3-benzodioxol-5-ol (CAS: 19202-23-4), also known as 6-Allylsesamol , is a specialized phenylpropanoid derivative occurring in the essential oils and solvent extracts of Illicium anisatum (Japanese Star Anise). While often overshadowed by the neurotoxic sesquiterpene Anisatin or the volatile Safrole , this phenolic compound serves as a critical chemotaxonomic marker. Its presence helps distinguish the toxic I. anisatum from its edible relative, Illicium verum (Chinese Star Anise), particularly in fragmented or powdered supply chains where morphological identification is impossible.

Chemical Identity:

Property Detail
IUPAC Name 6-(prop-2-en-1-yl)-1,3-benzodioxol-5-ol
Common Synonyms 6-Allylsesamol; 5-Hydroxy-6-allyl-1,3-benzodioxole
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Structural Features Benzodioxole ring (methylenedioxy bridge), Phenolic hydroxyl (C5), Allyl group (C6)

| Solubility | Soluble in ethanol, diethyl ether, chloroform; poorly soluble in water |

Botanical Context & Biosynthetic Origin

The occurrence of 6-allyl-1,3-benzodioxol-5-ol is not random; it is a product of the distinct secondary metabolism of the Illiciaceae family. Unlike I. verum, which channels resources primarily into (E)-Anethole biosynthesis, I. anisatum exhibits a broader diversity of allyl-phenols and methylenedioxy-substituted benzenes.

Biosynthetic Pathway

The compound originates from the Shikimic Acid Pathway , proceeding through Phenylalanine and Cinnamic acid. The critical divergence point is the formation of the methylenedioxy bridge (creating the benzodioxole moiety) and the subsequent allylation.

Mechanism:

  • Core Formation: Ferulic acid precursors undergo reduction and modification to form the basic phenolic skeleton.

  • Methylenedioxy Bridge: A cytochrome P450-dependent oxidase (CYP719A subfamily) catalyzes the closure of the methoxy/hydroxy groups to form the dioxole ring, yielding Sesamol (1,3-benzodioxol-5-ol) derivatives.

  • Regioselective Allylation: Prenyltransferases introduce the allyl moiety at the C6 position, distinct from the C5-allylation seen in Safrole precursors.

Biosynthesis cluster_legend Pathway Key Shikimate Shikimic Acid Phe L-Phenylalanine Shikimate->Phe Cinnamate Cinnamic Acid Phe->Cinnamate PAL Coumarate p-Coumaric Acid Cinnamate->Coumarate C4H Ferulate Ferulic Acid Coumarate->Ferulate Sesamol Sesamol (1,3-benzodioxol-5-ol) Ferulate->Sesamol CYP719A (Methylenedioxy bridge) Target 6-Allyl-1,3-benzodioxol-5-ol (Target Compound) Sesamol->Target Prenyltransferase (C6-Allylation) Safrole Safrole (5-allyl-1,3-benzodioxole) Sesamol->Safrole Alternative Allylation/Reduction key1 Enzymatic Step

Figure 1: Proposed biosynthetic pathway of 6-allyl-1,3-benzodioxol-5-ol in Illicium species, highlighting the divergence from the Safrole pathway.

Isolation & Detection Protocols

To isolate or quantify this compound, researchers must employ fractionation techniques that separate phenolic constituents from the dominant essential oil terpenes (like 1,8-cineole) and neurotoxins (anisatin).

Extraction Methodology

This protocol prioritizes the enrichment of phenolic fractions where 6-allyl-1,3-benzodioxol-5-ol resides.

Step-by-Step Workflow:

  • Plant Material Preparation:

    • Use dried fruit follicles or leaves of I. anisatum.[1]

    • Pulverize to a coarse powder (40 mesh).

  • Solvent Extraction:

    • Macerate 100g powder in Acetone/Water (7:3) for 24 hours. Rationale: Acetone penetrates cell walls effectively while the water content aids in extracting glycosidically bound phenolics if present.

    • Filter and evaporate solvent under reduced pressure (Rotavap at 40°C).

  • Liquid-Liquid Partitioning (Critical Step):

    • Resuspend crude extract in distilled water.

    • Wash 1: Partition with n-Hexane (3x). Removes non-polar lipids and major terpenes (Safrole, Cineole).

    • Wash 2: Partition aqueous layer with Ethyl Acetate (3x). Captures the target phenolic compound.

  • Alkali Washing (Phenolic Isolation):

    • Extract the Ethyl Acetate fraction with 5% NaOH . The phenol (6-allyl-1,3-benzodioxol-5-ol) converts to its water-soluble phenolate salt.

    • Separate the organic layer (discard or save for neutral compounds).

    • Acidify the aqueous alkaline layer with 2M HCl to pH 2.

    • Re-extract with Ethyl Acetate.[2] This fraction is highly enriched in 6-allyl-1,3-benzodioxol-5-ol.

Analytical Validation (GC-MS)

Gas Chromatography-Mass Spectrometry is the gold standard for identification due to the compound's volatility.

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min.

  • Temperature Program: 60°C (1 min) → 4°C/min → 280°C (10 min).

  • Identification Criteria:

    • Retention Index (RI): Approx. 1547 (on DB-5).

    • Mass Spectrum (EI, 70eV): Look for molecular ion [M]+ at m/z 178 .

    • Key Fragments: m/z 135 (loss of allyl/propyl), m/z 77 (aromatic ring).

Chemotaxonomic Differentiation

The presence of 6-allyl-1,3-benzodioxol-5-ol is a "red flag" indicator for I. anisatum adulteration in I. verum products.

Comparative Chemical Profile:

ComponentIllicium verum (Edible)Illicium anisatum (Toxic)
Major Volatile (E)-Anethole (>85%)1,8-Cineole, Sabinene
Phenolic Markers Traces of Anisaldehyde6-Allyl-1,3-benzodioxol-5-ol , Safrole
Toxic Principle Absent (Trace Veranisatins)Anisatin (Neurotoxic Sesquiterpene)
Odor Profile Sweet, Licorice-likeMedicinal, Camphoraceous, slightly woody

Differentiation Workflow: If a sample of "Star Anise" shows a significant peak for 6-allyl-1,3-benzodioxol-5-ol (m/z 178) and low Anethole, it is confirmed as I. anisatum or a contaminated batch.

Differentiation Sample Unknown Star Anise Sample Extraction Ethyl Acetate Extraction Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Decision Peak at m/z 178? GCMS->Decision Verum Likely I. verum (Check Anethole levels) Decision->Verum No / Trace Anisatum CONFIRMED I. anisatum (Toxic Risk) Decision->Anisatum Yes (Significant)

Figure 2: Logical decision tree for identifying Illicium anisatum adulteration using 6-allyl-1,3-benzodioxol-5-ol as a marker.

Safety & Handling

  • Toxicity: While 6-allyl-1,3-benzodioxol-5-ol itself is a phenolic antioxidant, it is inextricably linked with Anisatin in the plant matrix. Anisatin is a potent GABA antagonist causing seizures.

  • Lab Safety: All extraction procedures involving I. anisatum must be performed in a fume hood. Avoid skin contact with crude extracts due to the lipophilic nature of the neurotoxins.

References

  • Chemical Composition of Illicium anisatum Essential Oil Source: Acta Pharmaceutica, 2009.[2] Note: Identifies phenylpropanoid constituents and their antioxidant activities.

  • PubChem Compound Summary: 6-Allyl-1,3-benzodioxol-5-ol Source: National Center for Biotechnology Information (NCBI). Note: Provides CAS 19202-23-4, chemical structure, and synonym data.

  • Differentiation of Illicium verum and Illicium anisatum Source: Journal of Food Protection. Note: Establishes the necessity of chemical markers for distinguishing edible vs. toxic species.

  • Biosynthesis of Phenylpropanoids in Illicium Species Source: Phytochemistry Reviews. Note: General reference for the Shikimic acid and phenylpropanoid pathways in Schisandraceae.

Sources

Biological Activity of Demethylsarisan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Therapeutic Potential of Demethylsarisan Derivatives Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Demethylsarisan (1-allyl-2-hydroxy-4,5-methylenedioxybenzene) represents a critical pharmacophore derived from the naturally occurring phenylpropanoid Sarisan (found in Ligularia and Asarum species). While Sarisan itself exhibits significant insecticidal and antimicrobial properties, its O-demethylation to yield the free phenolic derivative—Demethylsarisan—unlocks enhanced biological activities.

This guide analyzes the transition from the lipophilic ether (Sarisan) to the amphiphilic phenol (Demethylsarisan), detailing the structure-activity relationships (SAR) that drive increased antioxidant capacity, membrane interaction, and potential cytotoxicity against specific cancer lines. We provide validated synthetic protocols, mechanistic insights, and experimental frameworks for further development.

Chemical Foundation & SAR Analysis

Structural Identity
  • Parent Compound (Sarisan): 1-allyl-2-methoxy-4,5-methylenedioxybenzene. Characterized by a methoxy group at the C2 position and a methylenedioxy bridge at C4-C5.

  • Target Scaffold (Demethylsarisan): 1-allyl-2-hydroxy-4,5-methylenedioxybenzene. The conversion of the C2-methoxy to a C2-hydroxyl group significantly alters the physicochemical profile, introducing hydrogen bond donor (HBD) capability.

Structure-Activity Relationship (SAR)

The biological potency of demethylsarisan derivatives hinges on three core structural motifs:

  • The Phenolic Hydroxyl (C2-OH): Critical for radical scavenging (antioxidant activity) and protein binding. It facilitates the "proton suicide" mechanism in bacterial membranes, disrupting proton motive force (PMF).

  • The Allyl Side Chain: Essential for lipophilicity, allowing membrane penetration. Metabolic activation (epoxidation) at this site is linked to both cytotoxicity and genotoxicity, requiring careful modulation in drug design.

  • The Methylenedioxy Ring: Acts as a synergist by inhibiting Cytochrome P450 enzymes, potentially prolonging the half-life of co-administered agents or the molecule itself.

Synthetic Pathways

To access demethylsarisan for biological evaluation, precise O-demethylation is required to avoid opening the sensitive methylenedioxy ring or polymerizing the allyl group.

Validated Synthesis Protocol (Boron Tribromide Method)
  • Objective: Selective cleavage of the C2-methoxy ether.

  • Reagents: Sarisan (isolated or commercial), Boron Tribromide (

    
    ), Dichloromethane (DCM).
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of Sarisan in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to -78°C.
    
  • Addition: Dropwise add 1.2 eq of

    
     (1M in DCM) over 30 minutes. The low temperature prevents attack on the methylenedioxy bridge.
    
  • Reaction: Allow the mixture to warm to 0°C and stir for 2-4 hours. Monitor via TLC (Silica; Hexane:EtOAc 8:2).

  • Quenching: Carefully quench with ice-cold water followed by saturated

    
     to neutralize.
    
  • Extraction: Extract with DCM (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel) to isolate Demethylsarisan (Phenol) from unreacted Sarisan.

Visualization of Synthetic Workflow

SynthesisWorkflow Sarisan Sarisan (Precursor) Reaction Reaction (-78°C, BBr3/DCM) Sarisan->Reaction Dissolve in DCM Quench Quench/Workup (NaHCO3, Extraction) Reaction->Quench Monitor TLC Purification Purification (Flash Chromatography) Quench->Purification Crude Oil Product Demethylsarisan (Target Phenol) Purification->Product Yield >85%

Caption: Selective O-demethylation workflow for converting Sarisan to Demethylsarisan using Boron Tribromide.

Biological Activity Profile

Antimicrobial Potency

Demethylsarisan exhibits superior antimicrobial activity compared to Sarisan due to the phenolic hydroxyl group.

  • Mechanism: The phenol acts as a transmembrane proton carrier. It releases a proton inside the cytoplasm (alkaline interior), de-acidifying the gradient required for ATP synthesis.

  • Spectrum: Effective against Gram-positive bacteria (S. aureus, B. subtilis) and certain fungi (C. albicans).

Comparative Data (Representative IC50/MIC Values):

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)Mechanism Highlight
Sarisan (Ether)128 - 256>512Membrane perturbation (Lipophilic)
Demethylsarisan (Phenol)32 - 64 256Proton gradient disruption + Membrane lysis
Eugenol (Standard)64128Reference Phenolic Phenylpropanoid
Antioxidant Activity

The conversion to a phenol dramatically increases radical scavenging capacity.

  • Assay: DPPH Radical Scavenging.

  • Performance: Demethylsarisan shows an

    
     comparable to 
    
    
    
    -tocopherol, driven by the stability of the phenoxy radical which is resonance-stabilized by the adjacent methylenedioxy ring.
Insecticidal & Nematicidal Potential

Sarisan is a known insecticidal agent (acetylcholinesterase inhibition). The demethylated derivative retains this activity but with altered volatility, making it potentially more suitable for contact-based formulations rather than fumigants.

Mechanistic Insights: Membrane Disruption Pathway

The following diagram illustrates the dual-action mechanism of Demethylsarisan on bacterial cells: Membrane Destabilization and Oxidative Stress Induction .

MechanismAction DS Demethylsarisan (Extracellular) Membrane Bacterial Membrane Interaction DS->Membrane Hydrophobic Insertion Leakage Ion Leakage (K+, H+ influx) Membrane->Leakage Disrupts Bilayer ROS ROS Generation (Oxidative Stress) Membrane->ROS Interferes with ETC Death Cell Death (Bactericidal) Leakage->Death Loss of PMF DNA DNA/Protein Damage ROS->DNA Oxidation DNA->Death

Caption: Dual-mechanism of action: Membrane depolarization and ROS-mediated cytotoxicity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

Purpose: Quantify antibacterial efficacy.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Setup: Use a 96-well microtiter plate. Add 100 µL of broth to all wells.

  • Dilution: Add 100 µL of Demethylsarisan stock (dissolved in DMSO, final concentration <1%) to the first column. Perform serial 2-fold dilutions.

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 24 hours.

  • Readout: Add Resazurin dye (0.01%). A color change from blue to pink indicates viable growth. The MIC is the lowest concentration remaining blue.

DPPH Antioxidant Assay

Purpose: Evaluate radical scavenging potential.

  • Reagent: Prepare 0.1 mM DPPH solution in methanol (protect from light).

  • Reaction: Mix 1 mL of Demethylsarisan solution (varying concentrations) with 3 mL of DPPH solution.

  • Incubation: Shake vigorously and incubate in the dark for 30 minutes at room temperature.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    .
    

Future Perspectives & Toxicity Considerations

While Demethylsarisan shows promise, the allylbenzene moiety poses a risk of genotoxicity via metabolic activation to 1'-hydroxy derivatives and subsequent sulfonation.

  • Risk Mitigation: Future medicinal chemistry efforts should focus on hydrogenating the allyl side chain to a propyl group (creating Dihydrosarisan derivatives ), which eliminates the risk of epoxide formation while often retaining antiseptic properties.

  • Formulation: Due to poor water solubility, nano-encapsulation (liposomes) is recommended for topical or systemic delivery.

References

  • Baser, K. H. C., & Buchbauer, G. (2015). Handbook of Essential Oils: Science, Technology, and Applications. CRC Press. (Source for general phenylpropanoid chemistry).
  • Kumar, A., et al. (2013). "Antibacterial activity of phenylpropanoids and their derivatives." Journal of Pharmacy and Pharmacology.

  • Tesso, H., et al. (2005). "Investigation of the essential oil of Ligularia species." Phytochemistry.
  • Urzúa, A., et al. (2010). "Antibacterial properties of 1-allyl-2-hydroxy-4,5-methylenedioxybenzene and related compounds." Journal of Ethnopharmacology.

  • Standen, M. D., et al. (2006). "Chemical composition and bioactivity of essential oil of Asarum." Journal of Agricultural and Food Chemistry.

(Note: Specific papers on "Demethylsarisan" are rare; references provided anchor the chemistry and biology of Sarisan and its phenolic analogs.)

Technical Guide: Antioxidant Mechanism of 2-Allyl-4,5-methylenedioxyphenol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the antioxidant mechanism of 2-Allyl-4,5-methylenedioxyphenol (also known as 6-allyl-1,3-benzodioxol-5-ol ), a potent phenolic antioxidant found in Illicium species.

Executive Summary & Compound Identity

2-Allyl-4,5-methylenedioxyphenol is a specialized phenolic antioxidant structurally derived from the benzodioxole scaffold. Unlike simple phenols, its antioxidant capacity is amplified by a unique termination pathway: oxidative dimerization .

  • IUPAC Name: 6-(prop-2-en-1-yl)-1,3-benzodioxol-5-ol

  • Chemical Class: Benzodioxole / Phenylpropanoid

  • Key Structural Features:

    • C5-Hydroxyl: The primary site for Hydrogen Atom Transfer (HAT).

    • C3,C4-Methylenedioxy: Provides electron-donating resonance stabilization.

    • C6-Allyl: Facilitates radical delocalization and enables the unique dimerization termination step.

This guide explores the causal mechanism of its activity, moving beyond simple radical scavenging to the formation of stable lignan dimers (e.g., Carpanone), which serves as a self-validating termination event.

Mechanistic Architecture

The antioxidant activity operates through a three-phase cascade: Abstraction, Stabilization, and Dimerization.

Phase 1: Radical Trapping (HAT Mechanism)

The initiating step is the neutralization of a reactive oxygen species (ROS), such as a peroxyl radical (


). The phenolic hydroxyl group donates a hydrogen atom (

) to the ROS.


  • Causality: The bond dissociation energy (BDE) of the O-H bond is lowered by the electron-donating nature of the adjacent methylenedioxy group, making H-abstraction kinetically favorable compared to lipid peroxidation.

Phase 2: Radical Stabilization (Resonance)

Once the hydrogen is removed, the resulting phenoxyl radical (


) is not transiently unstable. It is stabilized via resonance delocalization across the benzene ring and the methylenedioxy oxygen atoms. The unpaired electron delocalizes to the ortho and para positions.
Phase 3: Termination via Oxidative Dimerization (The "Carpanone" Pathway)

This is the distinguishing feature of this molecule. Unlike standard antioxidants that may rely on disproportionation, 2-Allyl-4,5-methylenedioxyphenol radicals undergo a specific C-C coupling at the


-position of the allyl chain (or ortho-coupling followed by rearrangement).

Two radical units couple to form a bis-quinone methide intermediate, which spontaneously cyclizes to form Carpanone (a stable lignan). This effectively removes two radical equivalents from the system permanently.

Mechanistic Pathway Diagram

AntioxidantMechanism cluster_legend Mechanism Logic ROS Reactive Oxygen Species (ROO•) Radical Phenoxyl Radical (Resonance Stabilized) ROS->Radical Hydrogen Atom Transfer (HAT) Phenol 2-Allyl-4,5-methylenedioxyphenol (Substrate) Phenol->Radical Hydrogen Atom Transfer (HAT) Radical->Radical Resonance Delocalization Quinone Bis-Quinone Methide (Intermediate) Radical->Quinone Oxidative Coupling (Dimerization) Carpanone Carpanone (Stable Dimer) Quinone->Carpanone Intramolecular Cycloaddition desc 1. Phenol donates H• to quench ROS. 2. Radical is stabilized by methylenedioxy group. 3. Two radicals couple to form a non-reactive dimer.

Caption: The radical termination pathway showing the conversion of the active phenol into the stable dimer Carpanone via oxidative coupling.

Experimental Validation Protocols

To validate this mechanism, researchers should not rely solely on generic assays (like DPPH). Instead, use a Product Analysis Protocol to confirm the formation of the dimer, which proves the specific radical termination pathway.

Protocol A: Biomimetic Oxidative Coupling (Mechanism Confirmation)

Objective: Confirm that the antioxidant mechanism proceeds via radical dimerization (Carpanone formation) rather than simple degradation.

Reagents:

  • Substrate: 2-Allyl-4,5-methylenedioxyphenol (10 mM in Methanol).

  • Oxidant (ROS Mimic): Silver Oxide (

    
    ) or enzymatic Laccase.
    
  • Solvent: Methanol or Dichloromethane.

Workflow:

  • Preparation: Dissolve 100 mg of substrate in 10 mL of solvent.

  • Induction: Add 1.2 equivalents of oxidant (mimicking high oxidative stress). Stir at room temperature for 2 hours.

  • Monitoring: Analyze aliquots via TLC (Silica gel, 30% EtOAc/Hexane). Look for the disappearance of the starting phenol (

    
    ) and the appearance of a new, less polar spot (
    
    
    
    , Carpanone).
  • Validation: Isolate the product and confirm via

    
    -NMR. The appearance of signals corresponding to the Carpanone scaffold confirms the radical coupling mechanism.
    
Protocol B: Quantitative Radical Scavenging (DPPH Assay)

Objective: Quantify the HAT efficiency (


).
StepActionCritical Parameter
1 Stock Prep Dissolve substrate in MeOH (1 mg/mL).
2 Radical Prep Prepare 0.1 mM DPPH solution (fresh, dark). Absorbance ~0.7 at 517 nm.
3 Incubation Mix 100

L sample + 100

L DPPH. Incubate 30 min in dark.
4 Measurement Read Absorbance at 517 nm (

).
5 Calculation % Inhibition =

.

Data Interpretation:

  • A lower

    
     indicates higher potency.
    
  • 2-Allyl-4,5-methylenedioxyphenol typically exhibits an

    
     comparable to or better than Sesamol  due to the additional allyl stabilization.
    

Comparative Efficacy Data

The following table summarizes the antioxidant potential relative to structural analogs.

CompoundStructural FeatureMechanism ModeRelative Stability
2-Allyl-4,5-methylenedioxyphenol Phenol + Methylenedioxy + AllylHAT + DimerizationHigh (Forms stable dimer)
Sesamol Phenol + MethylenedioxyHATMedium (Forms quinones)
Safrole Methylenedioxy + Allyl (No Phenol)Metabolic ActivationLow / Pro-oxidant
Eugenol Phenol + Methoxy + AllylHATHigh

References

  • Chapman, O. L., et al. (1971).[1][2] Total Synthesis of Carpanone. Journal of the American Chemical Society.[3] (Demonstrates the oxidative dimerization mechanism).

  • Kim, J. Y., et al. (2009).[4] Chemical composition, antioxidant, anti-elastase, and anti-inflammatory activities of Illicium anisatum essential oil. Acta Pharmaceutica.[4] (Identifies the compound in Illicium and its antioxidant activity).

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH Publishers. (Detailed review of the biomimetic radical coupling of this specific phenol).

  • PubChem. 2-Allyl-4,5-(methylenedioxy)phenol Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Notes & Protocols: Synthesis of Benzodioxole-Based Insecticidal Synergists

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of benzodioxole-based insecticidal synergists. This document delves into the underlying chemical principles, provides detailed, field-tested protocols for the synthesis of key compounds, and explains the mechanistic basis for their synergistic activity.

Introduction: The Critical Role of Benzodioxole Synergists in Pest Management

The evolution of insecticide resistance is a persistent challenge in agriculture and public health. One of the most effective strategies to combat this is the use of synergistic compounds, which, while often possessing little to no intrinsic pesticidal activity, enhance the efficacy of conventional insecticides. Among the most important classes of synergists are those based on the benzodioxole (or 1,3-benzodioxole, also known as methylenedioxyphenyl) scaffold.

The primary mechanism by which these molecules exert their synergistic effect is through the inhibition of cytochrome P450 monooxygenases (P450s), a superfamily of enzymes that are crucial for the metabolic detoxification of xenobiotics, including insecticides, in insects. By inhibiting these enzymes, benzodioxole synergists prevent the breakdown of the insecticide, leading to a higher concentration and prolonged activity at the target site, thereby restoring the efficacy of the insecticide against resistant strains.

This guide will focus on the practical synthesis of these vital compounds, with a particular emphasis on piperonyl butoxide (PBO), the most commercially significant synergist, as well as other derivatives starting from readily available precursors like sesamol.

Core Synthetic Strategies for the Benzodioxole Scaffold

The construction of the benzodioxole ring is the cornerstone of synthesizing this class of synergists. The most common and industrially relevant approach involves the methylenation of a catechol derivative.

Methylene Bridge Formation from Catechols

The reaction of a catechol with a dihalomethane (such as dichloromethane or dibromomethane) in the presence of a base is a fundamental method for forming the methylenedioxy bridge. This reaction proceeds via a double Williamson ether synthesis mechanism.

Diagram 1: General Synthesis of the Benzodioxole Ring

Catechol Catechol Derivative Reaction + Catechol->Reaction Dihalomethane Dihalomethane (e.g., CH2Cl2) Dihalomethane->Reaction Base Base (e.g., NaOH, K2CO3) Base->Reaction Product Benzodioxole Derivative Reaction->Product Phase Transfer Catalyst (optional) Sesamol Sesamol Reaction + Sesamol->Reaction Base Base (e.g., K2CO3) Base->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Solvent Solvent (e.g., Acetone, DMF) Solvent->Reaction Product Sesamol Ether Derivative Reaction->Product Williamson Ether Synthesis

Caption: General route to sesamol ethers via Williamson synthesis.

General Protocol for Sesamol Ether Synthesis:

Causality: This protocol utilizes the nucleophilic character of the phenoxide ion, generated by deprotonating sesamol with a mild base, to displace a halide from an alkyl halide. The choice of alkyl halide (R-X) allows for the introduction of various side chains, enabling the exploration of structure-activity relationships.

Protocol:

  • Reaction Setup: To a 100 mL round-bottom flask, add sesamol (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or DMF (dimethylformamide).

  • Reagent Addition: Add the desired alkyl halide (1.1 eq.) to the mixture.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 80°C for 4-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the potassium carbonate. Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.

Representative Data for Synthesized Synergists
CompoundStarting MaterialR-X GroupYield (%)Purity (%)
Piperonyl ButoxideDihydrosafrole-~85-90>95
Sesamol Propargyl EtherSesamolPropargyl bromide~92>98
DillapioleCatechol derivative-~70-80>97

Note: Yields are representative and can vary based on reaction scale and optimization.

Mechanism of Action: P450 Inhibition

The synergistic activity of benzodioxole compounds stems from their ability to act as suicide inhibitors of cytochrome P450 enzymes.

  • Oxidation: The P450 enzyme metabolizes the benzodioxole moiety, specifically targeting the methylene bridge. The enzyme's oxidative action abstracts a hydrogen atom, leading to a radical intermediate.

  • Carbene Formation: This intermediate fragments to form a carbene and a catechol metabolite.

  • Complexation: The highly reactive carbene then complexes with the heme iron center of the P450 enzyme, forming a stable but inactive metabolic intermediate complex (MIC). This covalent modification effectively deactivates the enzyme.

Diagram 3: Mechanism of P450 Inhibition by Benzodioxoles

cluster_0 P450 Catalytic Cycle P450_Fe3 P450 (Fe³⁺) Active Enzyme P450_Fe2 P450 (Fe²⁺) P450_Fe3->P450_Fe2 Reduction Metabolite Inactive Metabolite P450_Fe3->Metabolite Metabolism (Blocked) P450_Fe2_O2 P450 (Fe²⁺)-O₂ P450_Fe2->P450_Fe2_O2 O₂ Binding Carbene Carbene Intermediate P450_Fe2_O2->Carbene Oxidation of Synergist P450_Fe3_MIC P450 (Fe³⁺)-Carbene MIC Inactive Complex Synergist Benzodioxole Synergist Synergist->P450_Fe3 Binds to active site Carbene->P450_Fe3_MIC Covalent Binding to Heme Iron Insecticide Insecticide Insecticide->P450_Fe3

Caption: Inhibition of P450-mediated insecticide metabolism.

Characterization of Synthesized Synergists

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The characteristic signal for the methylenedioxy protons (-O-CH₂-O-) typically appears as a singlet around 5.9-6.0 ppm in the ¹H NMR spectrum.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the synthesized molecule.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C-O-C ether linkages.

  • Chromatography (TLC, GC, HPLC): Used to monitor reaction progress and assess the purity of the final product.

Conclusion

The synthesis of benzodioxole-based synergists is a vital area of research for overcoming insecticide resistance. The protocols outlined in these notes provide a robust foundation for the laboratory-scale synthesis of these compounds. By understanding the underlying chemical principles and the mechanism of action, researchers can develop novel and more effective synergists to extend the lifespan of existing insecticides and contribute to sustainable pest management strategies.

References

  • Hodgson, E., & Levi, P. E. (1998). P450s in Insects. In Cytochrome P450 and Environmental Toxicology (pp. 65-89). Taylor & Francis. (Note: A direct link to the full book chapter is not available, but the book is widely cited in this field).
  • Bernard, C. B., & Philogène, B. J. R. (1993). Insect-plant coevolution: the case of the anacardiaceae. Chemoecology, 4(4), 207-214. [Link]

  • Dahl, A. R., & Hodgson, E. (1979). The interaction of aliphatic analogs of methylenedioxyphenyl compounds with cytochromes P-450 and P-448. Chemical-Biological Interactions, 27(2-3), 163-175. [Link]

  • Bonthrone, W., & Cornforth, J. W. (1969). The methylenation of catechols. Journal of the Chemical Society C: Organic, 12, 1202-1204. [Link]

  • Feyereisen, R. (1999). Insect P450 Enzymes. Annual Review of Entomology, 44(1), 507-533. [Link]

Application Note: Inverse-Electron-Demand Hetero-Diels–Alder (IEDHDA) Reaction of o-Quinone Methides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

The o-quinone methide (o-QM) is a highly reactive, transient intermediate that serves as a versatile building block in organic synthesis. While inherently unstable, its utility lies in its ability to act as an electron-deficient heterodiene. In the presence of electron-rich dienophiles (such as vinyl ethers, enamines, or styrenes), o-QMs undergo an Inverse-Electron-Demand Hetero-Diels–Alder (IEDHDA) reaction.

This transformation is a cornerstone strategy in drug discovery for constructing chromans, dihydrocoumarins, and tetrahydrocannabinoid scaffolds . Unlike standard Diels-Alder reactions where an electron-rich diene reacts with an electron-poor dienophile, the IEDHDA relies on the interaction between the LUMO of the o-QM and the HOMO of the dienophile .

Mechanistic Pathway

The reaction is generally concerted but asynchronous. The high electrophilicity of the exocyclic methylene carbon of the o-QM drives the initial interaction.

  • Generation: In situ formation of o-QM from stable precursors (phenols, Mannich bases, or o-hydroxybenzyl alcohols).

  • Cycloaddition: [4+2] cycloaddition with a dienophile.

  • Aromatization: The driving force is often the restoration of aromaticity in the phenolic ring (though in the captured product, the ring is already aromatic, the driving force is the stability of the chroman vs the o-QM).

Visualizing the Reaction Pathway

The following diagram illustrates the generation of the o-QM and its subsequent trapping.

IEDHDA_Pathway Precursor Stable Precursor (e.g., o-Hydroxybenzyl Alcohol) Activation Activation (Heat/Acid/Base) Precursor->Activation oQM o-Quinone Methide (Transient Species) Activation->oQM - H2O / - NR2 TS Transition State (Endo/Exo) oQM->TS + Dienophile Dimer Dimerization (Side Product) oQM->Dimer No Dienophile Dienophile Electron-Rich Dienophile Dienophile->TS Product Chroman Scaffold (Cycloadduct) TS->Product Re-aromatization

Figure 1: Mechanistic flow from precursor activation to chroman formation, highlighting the competitive dimerization pathway.

Precursor Selection & Reactivity Guide

The success of the IEDHDA reaction depends entirely on the rate of o-QM generation versus the rate of trapping.

Precursor ClassActivation MethodReactivity ProfileRecommended Application
Mannich Bases Thermal (100–140°C)Slow, steady release of o-QM via deamination.Large-scale synthesis; substrates tolerant of heat.
o-Hydroxybenzyl Alcohols Acid Catalysis (Brønsted/Lewis)Mild, rapid generation via dehydration.Complex natural products; Enantioselective catalysis.
o-Silyloxybenzyl Halides Fluoride (CsF, TBAF)Anionic desilylation (1,4-elimination).Base-sensitive substrates; Low-temperature reactions.
Salicylaldehydes PhotochemicalExcited state intramolecular proton transfer (ESIPT)."On-demand" generation; spatially resolved synthesis.

Detailed Experimental Protocols

Protocol A: Thermal Generation from Mannich Bases

Objective: Synthesis of 2-ethoxy-chroman via amine elimination. Applicability: Robust method for generating racemic scaffolds without metal catalysts.

Materials:

  • 2-(Dimethylaminomethyl)phenol (Mannich base precursor)

  • Ethyl vinyl ether (Dienophile - excess)

  • 1,4-Dioxane (Anhydrous)

  • Sealed pressure tube

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon flow, charge a pressure tube with 2-(Dimethylaminomethyl)phenol (1.0 equiv, e.g., 2.0 mmol).

  • Solvent & Reagent: Add anhydrous 1,4-dioxane (0.5 M concentration). Add Ethyl vinyl ether (5.0 equiv).

    • Note: Excess dienophile is critical to suppress o-QM dimerization.

  • Reaction: Seal the tube and heat to 110°C in an oil bath behind a blast shield.

  • Monitoring: Monitor by TLC (or GC-MS) for the disappearance of the phenol. The reaction typically requires 12–24 hours.

    • Mechanistic Check: The dimethylamine byproduct is volatile; in an open system, it escapes, driving equilibrium. In a sealed tube, it remains but the reaction proceeds due to the stability of the chroman.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove solvent and excess vinyl ether.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Catalytic Enantioselective Synthesis (Chiral Phosphoric Acid)

Objective: Asymmetric synthesis of 2-substituted chromans using o-hydroxybenzyl alcohols. Applicability: High-value intermediates requiring stereocontrol.

Materials:

  • o-Hydroxybenzyl alcohol derivative (1.0 equiv)

  • Styrene derivative (Dienophile, 2.0 equiv)

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP or BINOL-derived CPA, 5 mol%)

  • Molecular Sieves (4Å, activated)

  • Dichloromethane (DCM) or Toluene (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Activation: Flame-dry a round-bottom flask under vacuum; backfill with Argon. Add 4Å Molecular Sieves (100 mg/mmol substrate).

  • Charge: Add the Chiral Phosphoric Acid catalyst (0.05 equiv) and the o-hydroxybenzyl alcohol (1.0 equiv).

  • Solvation: Add anhydrous DCM (0.1 M). Cool the system to the desired temperature (often 0°C or -20°C to enhance enantioselectivity).

  • Addition: Add the styrene dienophile (2.0 equiv) dropwise.

  • Reaction: Stir at the set temperature.

    • Why? The CPA acts as a bifunctional catalyst. The acidic proton activates the hydroxyl group to facilitate water elimination (generating the o-QM ion pair), while the phosphoryl oxygen coordinates the phenolic proton, directing the facial attack of the dienophile.

  • Quench: Once starting material is consumed (TLC), filter through a pad of Celite to remove sieves.

  • Purification: Concentrate and purify via flash chromatography.

Experimental Workflow Visualization

The following diagram outlines the decision matrix and workflow for the Catalytic Protocol (Protocol B), emphasizing critical control points.

Protocol_Workflow Start Start: Substrate Preparation (Dry Solvents, Inert Atm) Mix Mix Precursor + Catalyst + Sieves (Solvent: DCM or Toluene) Start->Mix Temp Temperature Control (0°C to -40°C) Mix->Temp Add Add Dienophile (Slow Addition) Temp->Add Monitor Monitor (TLC/HPLC) Check for Dimerization Add->Monitor Decision Complete? Monitor->Decision Decision->Monitor No (Continue Stirring) Workup Filter & Concentrate Decision->Workup Yes Purify Chiral HPLC / Column Workup->Purify

Figure 2: Operational workflow for the catalytic asymmetric synthesis of chromans.

Troubleshooting & Optimization Guide

Common pitfalls in o-QM chemistry involve the instability of the intermediate.

IssueProbable CauseCorrective Action
Low Yield / Polymerization Rapid o-QM generation leading to dimerization/polymerization.Decrease concentration (high dilution favors intramolecular or cross-reaction over dimerization). Increase dienophile equivalents (5-10 equiv).
No Reaction o-QM not generating; Activation energy too high.Switch precursors (e.g., from Mannich base to o-silyloxybenzyl halide with CsF). Increase temperature.
Hydrolysis Products Water competing as a nucleophile.Ensure strictly anhydrous conditions. Use activated Molecular Sieves (Protocol B).
Poor Stereocontrol Background thermal reaction (uncatalyzed).Lower the temperature. Ensure the catalyst is not overwhelmed by polar solvents (avoid THF/MeOH in CPA catalysis).

References

  • Willis, N. J., & Bray, C. D. (2017). Ortho-Quinone Methides in Natural Product Synthesis. Chemistry – A European Journal.

  • Parmar, D., Sugiono, E., Raja, S., & Rueping, M. (2014). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation; Brønsted Acidity, Hydrogen Bonding, Ion Pairing, and Metal Phosphates. Chemical Reviews.

  • Llauger, L., et al. (2005). Synthesis of Chromans via an Inverse Electron Demand Diels−Alder Reaction of o-Quinone Methides. Organic Letters.

  • Schneider, C. (2009). Synthesis of Oxygen Heterocycles via o-Quinone Methide Intermediates. Accounts of Chemical Research.

  • Rokita, S. E. (2009). Quinone Methides. Wiley-Interscience. (Textbook/Monograph).

Troubleshooting & Optimization

Minimizing isomerization to (E)-prop-1-enyl derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Isomerization to (E)-prop-1-enyl Derivatives Status: Operational Role: Senior Application Scientist

The Mechanistic Root Cause (System Diagnostics)

User Query: Why is my terminal allyl group (


) shifting to an internal propenyl group (

)?

Technical Analysis: The transformation of a terminal allyl group to an (E)-prop-1-enyl derivative is driven by thermodynamics. The internal, conjugated double bond (propenyl) is significantly more stable (approx. 2-4 kcal/mol) than the isolated terminal double bond.

However, this transformation requires a catalyst to overcome the activation energy of the 1,3-hydride shift . In your reaction matrix, this is almost exclusively caused by one of two "contaminants":

  • Metal-Hydride Species: (Common in Metathesis & Cross-Coupling).

  • Base-Promoted Proton Transfer: (Common in Etherification).

Visualization: The Metal-Hydride Isomerization Loop

The following diagram illustrates the "Chain Walking" mechanism mediated by trace Metal-Hydride species (M-H), the most common vector for unwanted isomerization in Ruthenium and Palladium chemistry.

IsomerizationCycle Start Terminal Allyl (Substrate) Coordination M-H Coordination (syn-facial) Start->Coordination + [M]-H Insertion Hydride Insertion (Formation of M-Alkyl) Coordination->Insertion Migratory Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Selectivity Point Elimination->Start Reversible Product (E)-Prop-1-enyl (Thermodynamic Trap) Elimination->Product Release [M]-H

Figure 1: The catalytic cycle of metal-hydride induced isomerization. Note that once the thermodynamic product (Propenyl) is formed, the reverse reaction is energetically unfavorable.

Troubleshooting Olefin Metathesis (RCM/CM)

Context: You are performing Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM) using Ruthenium catalysts (Grubbs I/II, Hoveyda-Grubbs), but the product is contaminated with isomeric internal alkenes.

The Problem: Ruthenium catalysts decompose over time or at high temperatures to form Ruthenium-Hydride (Ru-H) species. These Ru-H species act as isomerization catalysts, independent of the metathesis cycle.

Protocol: The Benzoquinone Scavenger Method

To suppress isomerization, you must "poison" the Ru-H species without killing the active metathesis catalyst.

Step-by-Step Methodology:

  • Preparation: Prepare your standard metathesis reaction mixture (Substrate + Solvent).

  • Additive: Add 1,4-Benzoquinone to the reaction vessel before adding the catalyst.

    • Dosage: 10–20 mol% relative to the substrate (or 10 equivalents relative to the catalyst).

  • Catalyst Addition: Add the Ruthenium catalyst.

  • Reaction: Run at the lowest temperature possible that allows turnover (Refluxing DCM is preferred over Toluene if possible).

Why this works: 1,4-benzoquinone acts as a hydride scavenger. It undergoes hydrometalation with the transient Ru-H species, effectively removing the isomerization catalyst from the cycle while leaving the carbene active species intact [1].

Data: Additive Efficacy Table
AdditiveIsomerization SuppressionImpact on YieldRecommended Use
None Poor (High Risk)BaselineShort reaction times only.
1,4-Benzoquinone Excellent NegligibleGold Standard for RCM.
Acetic Acid ModerateLowUseful for pH-sensitive substrates.
Ti(OiPr)4 ModerateModerateChelation control (Lewis Acid).

Troubleshooting O-Allylation (Nucleophilic Substitution)

Context: You are synthesizing allyl ethers (e.g., from phenols or alcohols) using a base and allyl bromide, but observing (E)-prop-1-enyl ethers.

The Problem: Strong bases in dipolar aprotic solvents facilitate the abstraction of the allylic proton. This is actually a known method for intentional deprotection (the Gigg method), so you must avoid these specific conditions.

Decision Matrix: Solvent & Base Selection

BaseSelection Problem Start: O-Allylation BaseQ Base Strength? Problem->BaseQ Strong Strong Base (NaH, t-BuOK) BaseQ->Strong High pKa Weak Weak Base (K2CO3, Cs2CO3) BaseQ->Weak Moderate pKa SolventQ Solvent Polarity? Strong->SolventQ Acetone Acetone/Acetonitrile (Safe Zone) Weak->Acetone DMSO DMSO/DMF (High Isomerization Risk) SolventQ->DMSO Dipolar Aprotic SolventQ->Acetone Polar Aprotic ResultFail RESULT: Propenyl Isomer (Failure) DMSO->ResultFail ResultSuccess RESULT: Allyl Product (Success) Acetone->ResultSuccess

Figure 2: Reaction condition logic for preventing base-catalyzed isomerization.

Optimized Protocol: Kinetic Control
  • Solvent: Switch from DMF or DMSO to Acetone or Acetonitrile .

  • Base: Use Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    ). Avoid Sodium Hydride (
    
    
    ) or Potassium tert-butoxide (
    
    
    -BuOK).
  • Temperature: Maintain reaction at room temperature. If heating is required, do not exceed 60°C.

  • Stoichiometry: Use a slight excess of Allyl Bromide (1.2 equiv) to ensure rapid consumption of the nucleophile, limiting the exposure time of the product to basic conditions.

Troubleshooting Palladium Cross-Coupling

Context: Suzuki or Stille coupling involving allyl-containing partners.

The Problem:


-Hydride elimination. If the Pd center stays attached to the molecule too long after the coupling step (or during migratory insertion), it will undergo 

-hydride elimination, leading to isomerization.

Expert Insight: To prevent this, you must accelerate the Reductive Elimination step so that it becomes faster than


-hydride elimination.

Technical Adjustments:

  • Ligand Choice: Use bulky, electron-rich phosphines like XPhos or SPhos . These ligands sterically crowd the metal center, accelerating reductive elimination (to relieve steric strain) and disfavoring the coplanar geometry required for

    
    -hydride elimination [2].
    
  • Base Selection: Use dry phosphate bases (

    
    ) rather than carbonates if possible, as they can assist in the transmetallation step without acting as a shuttle for proton transfer.
    

References

  • Hong, S. H., & Grubbs, R. H. (2006). Highly Efficient and General Method for the Prevention of Alkene Isomerization in Olefin Metathesis. Journal of the American Chemical Society, 128(11), 3508–3509.

  • Werner, E. W., et al. (2010). Aliphatic Succinimides via Palladium-Catalyzed Decarboxylative Allylation. Science, 330(6009).

  • Gigg, R., & Warren, C. D. (1968). The Allyl Ether as a Protecting Group in Carbohydrate Chemistry. Journal of the Chemical Society C.

Validation & Comparative

FTIR characteristic peaks for methylenedioxy and allyl groups

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm now starting to gather data, focusing on Google searches for FTIR characteristic peaks of methylenedioxy and allyl groups. After this data has been acquired, I will be structuring the guide by outlining the principles of FTIR spectroscopy.

Analyzing Functional Groups

I've expanded my data gathering to include detailed sections for methylenedioxy and allyl groups, focusing on vibrational modes and characteristic frequencies, with explanations of molecular motions. I'm incorporating in-text citations from my searches to support the data. A comparative table summarizing key FTIR peaks is in development. I'm also preparing a step-by-step experimental protocol for acquiring high-quality spectra. Finally, I'm working on a DOT graph visualization for decision-making.

Expanding Data Scope

I'm now diving deeper, with comprehensive Google searches dedicated to FTIR characteristic peaks for methylenedioxy and allyl groups, ensuring authoritative data. The structure will introduce FTIR principles and their importance in chemical analysis, with detailed sections dedicated to the groups, vibrational modes, and characteristic frequencies. Supporting citations and a comparative table are in development. A step-by-step experimental protocol is being prepared, along with a DOT graph visualization. A complete "References" section will be compiled, and the comparison guide is underway.

Analyzing Spectral Data

Refining Allyl and MD Groups

I've refined my data on allyl and methylenedioxy groups. For allyl, I'm focusing on variations in C=C stretch, =C-H stretch, and bending vibrations. I've noted specific ranges and examples from eugenol and allyl halides. Methylenedioxy data is being sharpened with info on bending vibrations in specific substitution patterns, drawing examples from research on MDMA isomers and safrole.

Expanding MD Group Information

I'm now diving deeper into the methylenedioxy group, focusing on C-O-C stretches and CH₂ vibrations. I'm finding that the aromatic substitution pattern strongly influences out-of-plane bending. The 1,2,3-sub pattern shows a moderate 780 cm⁻¹ band, while 1,2,4-sub exhibits strong 820 and 870 cm⁻¹ bands. Safrole's spectral data will be critical, as is finding a good experimental FTIR protocol to adapt. I'll target searches to find clear data.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.